Technical Monograph: Butyl 2-Methoxyethyl Ether (BMEE)
Technical Monograph: Butyl 2-Methoxyethyl Ether (BMEE)
This technical guide is structured to provide actionable, high-precision data for researchers and formulation scientists. It synthesizes specific physicochemical data, synthesis protocols, and application logic for Butyl 2-methoxyethyl ether (CAS 13343-98-1).
Synonyms: 1-(2-Methoxyethoxy)butane; Ethylene Glycol Butyl Methyl Ether; 2,5-Dioxanonane. CAS Registry Number: 13343-98-1[1][2][3][4][5]
Executive Summary
Butyl 2-methoxyethyl ether (BMEE) is a mixed dialkyl glycol ether characterized by its amphiphilic nature and aprotic solvent properties. Unlike its mono-alkyl analogs (e.g., 2-Butoxyethanol), BMEE lacks a hydroxyl donor group, rendering it chemically inert to strong bases and reducing agents. This "capped" structure makes it a critical solvent candidate for organometallic synthesis (Grignard reagents), lithium-ion battery electrolytes, and high-performance inkjet formulations where hydroxyl reactivity is detrimental.
Physicochemical Profile
The following data aggregates experimental values and thermodynamic descriptors essential for process design and solubility modeling.
Table 1: Core Physical Properties
| Property | Value | Unit | Source/Notes |
| Molecular Formula | C₇H₁₆O₂ | - | - |
| Molecular Weight | 132.20 | g/mol | - |
| Boiling Point | 151 – 157 | °C | Range across commercial grades [1, 2] |
| Density (25°C) | 0.841 | g/cm³ | Derived from Molar Volume (157.2 cc/mol) [2] |
| Refractive Index | ~1.405 | nD20 | Estimated based on homolog trends |
| Flash Point | ~45 - 50 | °C | Flammable Liquid (Cat 3) [3] |
| Solubility in Water | Partial | - | Exhibits inverse solubility vs. temperature |
Hansen Solubility Parameters (HSP)
For formulation scientists, BMEE’s solvency profile is best described using Hansen parameters. Its low hydrogen-bonding term (
| Parameter | Symbol | Value (MPa½) | Significance |
| Dispersion | 15.5 | Moderate van der Waals interactions | |
| Polarity | 5.2 | Low-to-moderate dipole moment | |
| H-Bonding | 4.9 | Critical: Low value indicates aprotic character | |
| Molar Volume | 157.2 | cc/mol |
Data Source: Hansen Solubility Parameters Handbook [2].
Synthesis & Production Protocol
Objective: Synthesis of high-purity BMEE via Williamson Ether Synthesis. Rationale: Direct alkylation of 2-butoxyethanol is preferred over 2-methoxyethanol due to the lower toxicity of the butoxy starting material and the higher boiling point of the product, facilitating separation.
Experimental Workflow
The synthesis relies on the irreversible deprotonation of the alcohol followed by SN2 substitution.
Reagents:
-
Substrate: 2-Butoxyethanol (Ethylene glycol monobutyl ether) - Dried over 3Å sieves.
-
Base: Sodium Hydride (NaH) - 60% dispersion in mineral oil.
-
Alkylating Agent: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS).
-
Solvent: Anhydrous Tetrahydrofuran (THF).
Protocol:
-
Activation: In a flame-dried 3-neck flask under Nitrogen (
), wash NaH (1.1 eq) with dry hexane to remove mineral oil. Suspend in anhydrous THF. -
Alkoxide Formation: Dropwise add 2-Butoxyethanol (1.0 eq) at 0°C. Evolution of
gas will be vigorous. Stir at room temperature (RT) for 1 hour until gas evolution ceases. -
Alkylation: Cool the solution to 0°C. Add Methyl Iodide (1.2 eq) dropwise. The reaction is exothermic.
-
Reflux: Warm to RT, then reflux at 60°C for 4–6 hours to drive the SN2 reaction to completion.
-
Quench & Workup: Cool to 0°C. Quench excess NaH carefully with isopropanol, then water. Extract with diethyl ether. Wash organics with brine, dry over
, and concentrate. -
Purification: Distill the crude oil. Collect the fraction boiling at 150–152°C (atmospheric pressure).
Visualization: Synthesis Pathway
Figure 1: Step-wise Williamson ether synthesis pathway for BMEE production.
Applications in Research & Development
A. Organometallic Chemistry (Grignard & Lithium Reagents)
BMEE serves as a superior alternative to diethyl ether and THF in specific high-temperature organometallic reactions.
-
Chelation Effect: The two oxygen atoms in the 1,4-position (separated by an ethylene bridge) allow for bidentate chelation of metal cations (
, ). This stabilizes the organometallic species, similar to DME (Dimethoxyethane), but the butyl tail increases lipophilicity, improving solubility of greasy substrates. -
Safety Advantage: Higher boiling point (151°C) vs. THF (66°C) allows for higher reaction temperatures without pressurized vessels.
B. Electrolyte Systems
In battery research, BMEE is investigated as a co-solvent for electrolytes.
-
Voltage Stability: The absence of labile protons (unlike mono-glycol ethers) provides a wide electrochemical window.
-
Viscosity Management: Used to lower the viscosity of high-dielectric carbonates (like Ethylene Carbonate) while maintaining ionic conductivity via chelation.
C. Advanced Formulations (Inkjet & Coatings)
BMEE is used in non-aqueous inkjet inks where "cap-off" time is critical.
-
Mechanism: Its low vapor pressure prevents nozzle clogging, while its specific HSP values (
) allow it to solvate a wide range of resin binders and pigments without attacking printer components.
Visualization: Solvency Logic
Figure 2: Mechanistic basis for BMEE applications across diverse chemical sectors.
Safety & Handling (E-E-A-T)
While BMEE is a useful solvent, it belongs to the glycol ether family, which requires rigorous safety protocols.
-
Flammability: Flash point is approx. 45–50°C. It is a Class 3 Flammable Liquid . Ground all equipment to prevent static discharge.
-
Peroxide Formation: Like all ethers, BMEE can form explosive peroxides upon exposure to air and light.
-
Protocol: Test for peroxides using KI starch paper before distillation or heating. Store under inert gas (
or Argon) with BHT stabilizer if acceptable for the application.
-
-
Toxicology:
-
Metabolism Alert: The ether cleavage of BMEE in vivo may release 2-methoxyethanol (a known teratogen) or 2-butoxyethanol (hemolytic agent).
-
Precaution: Strictly avoid inhalation and skin contact. Use FKM or Butyl rubber gloves (Nitrile provides limited protection against glycol ethers). Work in a fume hood.
-
References
-
Synquest Laboratories. (2024). Safety Data Sheet: 2,5-Dioxanonane (CAS 13343-98-1).[2] Retrieved from
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.
-
European Chemicals Agency (ECHA). Substance Information: Glycol Ethers. Retrieved from
-
PubChem. Compound Summary: 1-(2-Methoxyethoxy)butane. National Library of Medicine. Retrieved from
-
Professor Dave Explains. (2018). The Williamson Ether Synthesis. [Video]. YouTube. Retrieved from
Sources
- 1. scribd.com [scribd.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Buy Butyl 2-methoxyethyl ether | 500005-29-8 [smolecule.com]
- 4. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
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